molecular formula C17H23N3O4S B10878640 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10878640
M. Wt: 365.4 g/mol
InChI Key: NGJRYJUQUYLNMC-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the cyclohexenylmethyl piperazine intermediate. This intermediate can be synthesized through the reaction of cyclohex-3-en-1-ylmethylamine with piperazine under controlled conditions. The final compound is obtained by reacting the intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-3-en-1-ylmethyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less reactive in certain chemical reactions.

    (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine: Features a different substituent on the piperazine ring, leading to different chemical and biological properties.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the cyclohexenylmethyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H23N3O4S/c21-20(22)16-8-4-5-9-17(16)25(23,24)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-2,4-5,8-9,15H,3,6-7,10-14H2

InChI Key

NGJRYJUQUYLNMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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